1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a hydroxyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . This method typically yields the desired product with a moderate yield.
Chemical Reactions Analysis
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, chlorine, and fluorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The ethanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and halogen interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-2-hydroxyphenyl)ethanone: This compound lacks the chlorine and fluorine atoms, which may result in different reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)ethanone: This compound lacks the bromine and fluorine atoms, which may affect its chemical properties and applications.
1-(5-Fluoro-2-hydroxyphenyl)ethanone: This compound lacks the bromine and chlorine atoms, which may influence its interactions with molecular targets.
The presence of multiple halogens in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO2/c1-3(12)6-7(11)4(9)2-5(10)8(6)13/h2,13H,1H3 |
InChI Key |
SGQBDLYTUZZWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1F)Br)Cl)O |
Origin of Product |
United States |
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